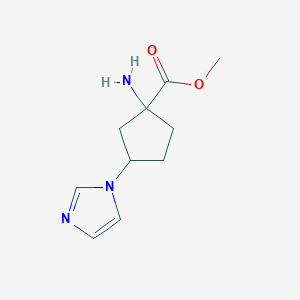

Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate

Description

Methyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a cyclopentane-derived compound featuring an imidazole substituent at the 3-position and a methyl ester group at the 1-position. This structure combines a rigid cyclopentane backbone with a heteroaromatic imidazole ring, which is often associated with bioactivity due to its hydrogen-bonding and metal-coordinating capabilities. The compound has been utilized as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research targeting enzyme inhibition or receptor modulation . Analytical data for this compound include a liquid chromatography-mass spectrometry (LCMS) peak at m/z 428 [M+H]⁺ and a high-performance liquid chromatography (HPLC) retention time of 0.61 minutes under specific conditions (SQD-FA05) .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 1-amino-3-imidazol-1-ylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-15-9(14)10(11)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8H,2-3,6,11H2,1H3 |

InChI Key |

GKMWDRFLLOMHLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(C1)N2C=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole with a cyclopentane derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Substitution: The amino and imidazole groups can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the imidazole or cyclopentane rings .

Scientific Research Applications

Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The compound’s effects are mediated through pathways involving these interactions, leading to changes in biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate can be categorized based on variations in the heterocyclic substituent, functional groups, and backbone modifications. Below is a detailed comparison:

Structural Analog: Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate

- Molecular Formula : C₁₀H₁₅N₃O₂

- Molecular Weight : 209.25 g/mol

- Lower molecular weight (209.25 vs. 428 [M+H]⁺ for the imidazole analog) due to the absence of additional substituents.

- Applications : Likely used in medicinal chemistry for its pyrazole moiety, which is common in kinase inhibitors .

- Limitations: Limited data on synthesis yield, purity, or biological activity compared to the imidazole derivative .

Functional Analog: 1-Amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide

- Molecular Formula : C₁₁H₁₇N₅O

- Molecular Weight : 222.29 g/mol

- Introduces an ethyl substituent on the imidazole ring, which may influence steric interactions in target binding .

- Applications: Potential use in drug discovery for improved solubility profiles.

Backbone-Modified Analog: 7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

- Key Differences :

- Incorporates a spirocyclic diazaspiro[4.5]decene system instead of a simple cyclopentane.

- Includes fluorinated aromatic groups and a pyrimidine ring, likely enhancing metabolic stability and target affinity.

- Synthesis: Derived from this compound via multi-step reactions involving reductive amination and coupling with fluorinated intermediates .

- Performance : LCMS m/z 540.2 [M+H]⁺ and HPLC retention time of 1.11 minutes (SMD-TFA05) suggest increased molecular complexity and polarity compared to the parent compound .

Key Findings from Comparative Analysis

Structural Impact on Bioactivity :

- The imidazole analog’s nitrogen-rich structure may enhance interactions with biological targets (e.g., metalloenzymes) compared to pyrazole derivatives .

- The spirocyclic derivative’s fluorinated groups and extended backbone likely improve pharmacokinetic properties, such as half-life and tissue penetration .

Synthetic Feasibility: this compound is synthesized with 90% yield via silica gel chromatography (ethyl acetate/methanol), demonstrating robustness . In contrast, the spirocyclic analog requires multi-step synthesis, increasing complexity and cost .

Analytical Performance :

- The parent compound’s shorter HPLC retention time (0.61 min) reflects lower polarity compared to its spirocyclic derivative (1.11 min), aligning with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.